molecular formula C20H22N2O3 B4011430 N-(2,3-dimethylphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide

N-(2,3-dimethylphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide

Cat. No.: B4011430
M. Wt: 338.4 g/mol
InChI Key: WMFRGAGILFWMAW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide is a complex organic compound. Its structure suggests it belongs to the class of amides, featuring a phenyl group substituted with two methyl groups and a bicyclic isoindole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide likely involves multiple steps:

    Formation of the Isoindole Derivative: This could involve the cyclization of a suitable precursor.

    Amidation Reaction: The isoindole derivative would then react with 2,3-dimethylphenylamine under appropriate conditions to form the final amide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Catalysts: To speed up the reaction.

    Solvents: To dissolve reactants and control reaction temperature.

    Purification Techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation at the phenyl or isoindole rings.

    Reduction: Reduction could target the carbonyl groups in the isoindole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens or other electrophiles/nucleophiles.

Major Products

The products would depend on the specific reactions but could include oxidized or reduced derivatives, or substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: As a starting material for synthesizing more complex molecules.

    Reaction Mechanism Studies: To understand the behavior of similar amides.

Biology

    Biological Activity: Potential studies on its effects on biological systems.

Medicine

    Drug Development: Investigating its potential as a pharmaceutical compound.

Industry

    Material Science: Possible applications in creating new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Affecting their activity.

    Pathway Modulation: Influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)acetamide: A simpler amide with a similar phenyl group.

    3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid: A related compound with a carboxylic acid group instead of an amide.

Uniqueness

The unique combination of the phenyl and isoindole groups in N-(2,3-dimethylphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide might confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-11-4-3-5-15(12(11)2)21-16(23)8-9-22-19(24)17-13-6-7-14(10-13)18(17)20(22)25/h3-7,13-14,17-18H,8-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFRGAGILFWMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide

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